![molecular formula C19H24N2O2 B7719015 N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)acetamide](/img/structure/B7719015.png)
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)acetamide is a chemical compound that belongs to the class of amides. It is also known as CQMA and has been studied for its potential use in scientific research.
Mechanism of Action
Target of Action
Structurally similar compounds, such as n-cyclohexyl methylone, are classified as novel stimulants and substituted cathinones . These compounds are known to interact with the central nervous system, specifically targeting monoamine transporters .
Mode of Action
Substituted cathinones are known to inhibit the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin, leading to an increased concentration of these neurotransmitters in the synaptic cleft .
Biochemical Pathways
Similar compounds, such as substituted cathinones, are known to affect the monoaminergic system, influencing the release, reuptake, and breakdown of monoamine neurotransmitters .
Pharmacokinetics
Based on the properties of structurally similar compounds, it can be hypothesized that this compound may have good bioavailability and can cross the blood-brain barrier effectively .
Result of Action
Structurally similar compounds, such as substituted cathinones, have been reported to cause psychoactive effects similar to amphetamines .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and efficacy of similar compounds .
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)acetamide in lab experiments is its potential use in the treatment of pain, inflammation, cancer, and neurodegenerative diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in these applications.
Future Directions
There are several future directions for research on N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)acetamide. One direction is to further investigate its mechanism of action to optimize its use in the treatment of pain, inflammation, cancer, and neurodegenerative diseases. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, more research is needed to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)acetamide involves the reaction of cyclohexylamine with 2-hydroxy-7-methylquinoline-3-carbaldehyde in the presence of acetic acid. The resulting product is then treated with acetic anhydride to form the final compound. The purity and yield of the compound can be improved by using column chromatography.
Scientific Research Applications
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)acetamide has been studied for its potential use in scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases.
properties
IUPAC Name |
N-cyclohexyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13-8-9-15-11-16(19(23)20-18(15)10-13)12-21(14(2)22)17-6-4-3-5-7-17/h8-11,17H,3-7,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXIVAYLVNNCLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.